molecular formula C17H13ClN4S B1337046 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride CAS No. 38800-20-3

2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride

Cat. No.: B1337046
CAS No.: 38800-20-3
M. Wt: 340.8 g/mol
InChI Key: RLHVMOZOYHDIGV-UHFFFAOYSA-M
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Description

2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride: is a chemical compound with the empirical formula C17H13N4ClS and a molecular weight of 340.83 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride typically involves the reaction of 2,3-diphenyl-2H-tetrazolium chloride with thiophene under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidation states of the compound, while reduction can produce various reduced forms.

Scientific Research Applications

2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays to study cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and used in drug development research.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride can be compared with other similar compounds such as:

    2,3,5-Triphenyltetrazolium Chloride: Another tetrazolium compound with similar chemical properties but different applications.

    2,3-Diphenyl-5-thienyl-2-tetrazolium Chloride: A closely related compound with slight variations in its chemical structure and properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and makes it suitable for a wide range of applications in scientific research.

Properties

IUPAC Name

2,3-diphenyl-5-thiophen-2-yltetrazol-2-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N4S.ClH/c1-3-8-14(9-4-1)20-18-17(16-12-7-13-22-16)19-21(20)15-10-5-2-6-11-15;/h1-13H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHVMOZOYHDIGV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CC=CS4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride
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2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride
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2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride
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2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride
Reactant of Route 5
2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride
Reactant of Route 6
2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride
Customer
Q & A

Q1: What are the advantages of using 2,3-diphenyl-5-(2-thienyl)tetrazolium chloride in resource-limited settings?

A1: The research highlights two key advantages of using this compound in resource-limited settings:

  • Eliminates the need for centrifugation: Traditional tuberculosis testing requires sputum centrifugation, which necessitates centrifuges. These machines can be expensive, require maintenance, and pose a biohazard risk. The use of this compound in conjunction with filtration eliminates this requirement, making the process simpler and safer. []
  • Reduces workload: By enabling naked-eye detection of bacterial growth, this compound removes the need for repeated microscopic screening of the cultures. This simplification saves significant time and labor for healthcare workers in settings where resources are stretched thin. []

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